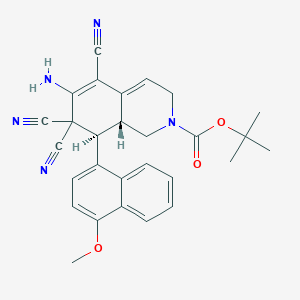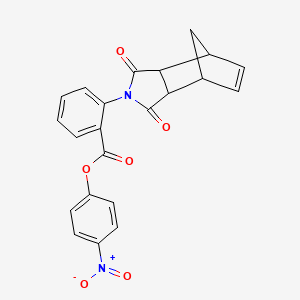-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)
methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate derivative, which is a class of compounds commonly used as pesticides and herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
First Method
Starting Materials: Chloromethyl methyl ether, 2-[(1E)-2-phenyldiazen-1-yl]aniline, and methoxycarbonyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.
Procedure: Chloromethyl methyl ether is reacted with 2-[(1E)-2-phenyldiazen-1-yl]aniline to form an intermediate. This intermediate is then reacted with methoxycarbonyl isocyanate to yield the final product.
-
Second Method
Starting Materials: 2-[(1E)-2-phenyldiazen-1-yl]aniline and methyl chloroformate.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature.
Procedure: 2-[(1E)-2-phenyldiazen-1-yl]aniline is reacted with methyl chloroformate in the presence of triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Used as a herbicide to control weed growth in crops.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Ethyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Methyl N-[(Z)-[(ethoxycarbonyl)amino]phenyl]carbamate
Uniqueness
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is unique due to the presence of the 2-[(1E)-2-phenyldiazen-1-yl]phenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it more effective in its applications compared to similar compounds.
Eigenschaften
Molekularformel |
C17H17N5O4 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
methyl N-[N-methoxycarbonyl-N'-(2-phenyldiazenylphenyl)carbamimidoyl]carbamate |
InChI |
InChI=1S/C17H17N5O4/c1-25-16(23)19-15(20-17(24)26-2)18-13-10-6-7-11-14(13)22-21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,18,19,20,23,24) |
InChI-Schlüssel |
XUSBCUOLAZZDRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=NC1=CC=CC=C1N=NC2=CC=CC=C2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)

![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)

![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
